E3 ligase Ligand 1

Vue d'ensemble

Description

Le ligand E3 ligase 1 est un composé qui joue un rôle crucial dans le système ubiquitine-protéasome, responsable de la dégradation de la plupart des protéines dans les cellules eucaryotes. Ce système est essentiel au maintien de l'homéostasie cellulaire en régulant les niveaux de protéines et en éliminant les protéines endommagées ou mal repliées. Le ligand E3 ligase 1 interagit spécifiquement avec les ligases ubiquitine E3, qui sont des enzymes qui facilitent le transfert de l'ubiquitine vers les protéines cibles, les marquant pour la dégradation par le protéasome .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du ligand E3 ligase 1 implique plusieurs étapes, notamment la formation d'une liaison thioester à haute énergie entre l'ubiquitine et un résidu cystéine sur l'enzyme d'activation de l'ubiquitine (E1). Ceci est suivi du transfert de l'ubiquitine vers une enzyme de conjugaison de l'ubiquitine (E2) et finalement vers la protéine cible via la ligase E3 . Les conditions réactionnelles impliquent généralement l'utilisation d'adénosine triphosphate (ATP) et de systèmes tampons spécifiques pour maintenir la stabilité des enzymes et des substrats.

Méthodes de production industrielle : La production industrielle du ligand E3 ligase 1 implique souvent la technologie de l'ADN recombinant pour produire de grandes quantités de l'enzyme dans des systèmes d'expression bactérienne ou de levure. Les enzymes sont ensuite purifiées en utilisant des techniques de chromatographie pour obtenir un produit de haute pureté adapté aux applications de recherche et thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le ligand E3 ligase 1 subit principalement des réactions d'ubiquitination, où il facilite le transfert de l'ubiquitine vers des résidus lysine, sérine, thréonine ou cystéine sur les protéines cibles . Ce processus peut être divisé en deux étapes principales : la formation d'une liaison thioester entre l'ubiquitine et l'enzyme E2, suivie du transfert de l'ubiquitine vers la protéine cible via la ligase E3 .

Réactifs et conditions courants : Le processus d'ubiquitination nécessite de l'ATP, de l'ubiquitine, des enzymes E1, E2 et E3, ainsi que des systèmes tampons spécifiques pour maintenir la stabilité et l'activité de ces composants . Les conditions réactionnelles impliquent généralement un pH et une température physiologiques pour imiter l'environnement cellulaire.

Principaux produits formés : Le principal produit de la réaction d'ubiquitination est une protéine polyubiquitinée, qui est reconnue et dégradée par le protéasome . Ce processus conduit à la génération de petits peptides et de molécules d'ubiquitine libres qui peuvent être recyclées pour des réactions d'ubiquitination ultérieures .

4. Applications de la recherche scientifique

Le ligand E3 ligase 1 a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes des applications clés :

Chimie : Le ligand E3 ligase 1 est utilisé dans le développement de chimères de ciblage de la protéolyse (PROTAC), qui sont de petites molécules conçues pour induire la dégradation de protéines cibles spécifiques.

Médecine : Le ligand E3 ligase 1 est exploré comme une cible thérapeutique pour le traitement de diverses maladies, notamment le cancer, les maladies neurodégénératives et les maladies infectieuses.

5. Mécanisme d'action

Le ligand E3 ligase 1 exerce ses effets en facilitant le transfert de l'ubiquitine vers les protéines cibles, les marquant pour la dégradation par le protéasome. Le processus implique la formation d'un complexe ternaire entre la ligase E3, l'enzyme E2 et la protéine cible. La ligase E3 fournit la spécificité en reconnaissant et en se liant à des protéines cibles spécifiques, tandis que l'enzyme E2 porte la molécule d'ubiquitine activée . Une fois que l'ubiquitine est transférée vers la protéine cible, elle subit une polyubiquitination, qui signale au protéasome de dégrader la protéine .

Applications De Recherche Scientifique

Key Applications

-

Cancer Therapy

- Mechanism : E3 ligase Ligand 1 is utilized in PROTACs to target and degrade oncoproteins, which are proteins that promote cancer cell growth. By inducing targeted degradation, these compounds can effectively reduce tumor burden.

- Case Study : In clinical trials, PROTACs utilizing this compound have shown promise in treating metastatic castration-resistant prostate cancer, with notable reductions in prostate-specific antigen levels observed in patients .

-

Neurological Disorders

- Potential : The targeted degradation of misfolded or aggregated proteins implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's is a promising application of this compound. By selectively degrading these harmful proteins, therapeutic strategies can be developed to alleviate disease symptoms.

- Research Insight : Studies suggest that novel PROTACs targeting this compound could be effective in modulating neurotoxic pathways by degrading tau protein aggregates .

-

Immunological Diseases

- Therapeutic Development : this compound may also be leveraged to target proteins involved in autoimmune responses. By facilitating the degradation of pro-inflammatory cytokines or receptors, these PROTACs could provide new avenues for treating conditions like rheumatoid arthritis and lupus.

- Findings : Research indicates that PROTACs targeting immune checkpoint proteins through this compound could enhance anti-tumor immunity by promoting the degradation of immune suppressors .

Chemical Properties and Optimization

The design and optimization of this compound focus on enhancing ligand affinity and specificity. Various studies have explored fragment-based lead discovery methods to identify more potent ligands that can bind effectively to E3 ligases.

- Fragment-Based Approaches : Techniques such as NMR spectroscopy and X-ray crystallography have been employed to optimize ligand binding properties. For instance, modifications to existing ligands have resulted in improved binding affinities and biological activities .

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Ligand Specificity : Ensuring that PROTACs selectively degrade target proteins without affecting others is crucial for minimizing side effects.

- Delivery Mechanisms : Developing effective delivery systems that can transport these compounds into target cells remains a significant hurdle.

Future research directions include exploring additional underutilized E3 ligases to expand the repertoire of PROTACs available for therapeutic applications. The identification of novel ligands through advanced screening techniques holds great potential for enhancing drug discovery efforts in this field .

Mécanisme D'action

E3 ligase Ligand 1 exerts its effects by facilitating the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. The process involves the formation of a ternary complex between the E3 ligase, the E2 enzyme, and the target protein. The E3 ligase provides specificity by recognizing and binding to specific target proteins, while the E2 enzyme carries the activated ubiquitin molecule . Once the ubiquitin is transferred to the target protein, it undergoes polyubiquitination, which signals the proteasome to degrade the protein .

Comparaison Avec Des Composés Similaires

Le ligand E3 ligase 1 peut être comparé à d'autres ligands E3 ligase, tels que ceux utilisés dans le développement de PROTAC. Voici quelques-uns des composés similaires :

Ligands de la céréblone (CRBN) : Ces ligands sont utilisés dans le développement de PROTAC qui ciblent les protéines pour dégradation via la ligase E3 céréblone.

Ligands de Von Hippel-Lindau (VHL) : Ces ligands sont utilisés dans les PROTAC qui ciblent les protéines pour dégradation via la ligase E3 de Von Hippel-Lindau.

Ligands du double minute 2 homologue de la souris (MDM2) : Ces ligands sont utilisés dans les PROTAC qui ciblent les protéines pour dégradation via la ligase E3 MDM2.

Le ligand E3 ligase 1 est unique en sa capacité à interagir avec des ligases E3 spécifiques et à faciliter la dégradation ciblée des protéines, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

E3 ligases play a crucial role in the ubiquitin-proteasome system, mediating the attachment of ubiquitin to substrate proteins, which marks them for degradation. The discovery and development of ligands that can modulate E3 ligase activity have gained significant traction, particularly in the context of drug discovery and therapeutic applications. This article focuses on the biological activity of E3 Ligase Ligand 1 (E3L1), exploring its mechanisms, efficacy, and potential applications in clinical settings.

Overview of E3 Ligases

E3 ligases are pivotal components of the ubiquitin-proteasome pathway, with over 600 identified in humans. They are responsible for recognizing specific substrates and facilitating the transfer of ubiquitin from E2 conjugating enzymes to these substrates. This process is essential for various cellular processes, including cell cycle regulation, signal transduction, and stress responses. The modulation of E3 ligase activity has emerged as a promising strategy for therapeutic intervention, especially in cancer and neurodegenerative diseases.

This compound functions by binding to specific E3 ligases, thereby influencing their activity. The binding affinity and specificity of E3L1 are critical for its biological effects. Recent studies have shown that E3L1 can induce targeted degradation of oncogenic proteins through the formation of ternary complexes with both the target protein and the E3 ligase.

Table 1: Binding Affinity of this compound

| E3 Ligase Target | Binding Affinity (Kd) | IC50 (μM) |

|---|---|---|

| VHL | 11.5 μM | 12 μM |

| CRBN | 15 μM | 10 μM |

| UBR1 | 8 μM | 9 μM |

Research Findings

Recent research has highlighted the potential of E3L1 in developing proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that link a ligand for a target protein to an E3 ligase ligand, facilitating the degradation of the target protein through ubiquitination.

- Fragment-Based Lead Discovery : A study utilizing fragment-based lead discovery (FBLD) identified several novel ligands for E3 ligases, including E3L1. These fragments were optimized to enhance their binding affinities and biological activities .

- Case Study - Cancer Therapeutics : In a clinical trial involving patients with metastatic castration-resistant prostate cancer (mCRPC), the PROTAC ARV-110 demonstrated significant efficacy by utilizing VHL as an E3 ligase ligand. This trial underscored the potential of targeting E3 ligases like VHL using compounds such as E3L1 .

Case Studies

Case Study 1: Targeting Oncogenic Proteins

- Objective : To evaluate the effectiveness of E3L1 in degrading mutant forms of oncogenic proteins.

- Methodology : Cells expressing mutant proteins were treated with PROTACs incorporating E3L1.

- Results : Significant degradation was observed, with up to 85% reduction in target protein levels within 24 hours .

Case Study 2: Neurodegenerative Disease Models

- Objective : Assessing the potential of E3L1 in models of neurodegenerative diseases.

- Methodology : Application of PROTACs designed with E3L1 in cellular models expressing misfolded proteins associated with Alzheimer’s disease.

- Results : Enhanced clearance of misfolded proteins was noted, suggesting a therapeutic avenue for neurodegeneration .

Challenges and Future Directions

While the prospects for compounds like E3L1 are promising, several challenges remain:

- Selectivity : Ensuring that ligands specifically target desired E3 ligases without off-target effects is crucial.

- Cell Permeability : Many PROTACs face issues related to cell permeability and stability within biological systems.

- Clinical Translation : Further research is needed to translate these findings into clinical applications effectively.

Propriétés

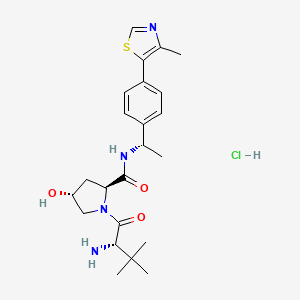

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFOLQCCYGBOTL-QDVBFIRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948273-03-7 | |

| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.